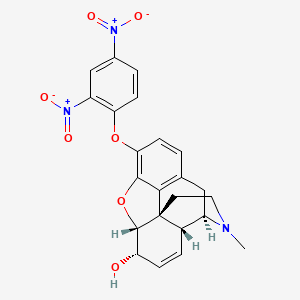
2,4-Dinitrophenylmorphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitrophenylmorphine is a semisynthetic opioid derived from morphine. It is characterized by the substitution of a hydroxyl group with a dinitro phenoxy group . This compound was first synthesized in Austria in 1931 as a narcotic analgesic with reduced potential to depress respiration compared to morphine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenylmorphine involves the reaction of morphine with 2,4-dinitrophenol. The reaction typically occurs under controlled conditions to ensure the proper substitution of the hydroxyl group with the dinitro phenoxy group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar protocols to those used in laboratory settings, with scaled-up reaction vessels and optimized conditions for higher yields.
化学反应分析
Types of Reactions: 2,4-Dinitrophenylmorphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
2,4-Dinitrophenylmorphine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its analgesic properties and potential as a respiratory stimulant.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
2,4-Dinitrophenylmorphine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to analgesic effects similar to those of morphine. Additionally, the dinitrophenol moiety acts as a metabolic and respiratory stimulant, enhancing cellular respiration and energy production .
相似化合物的比较
Morphine: The parent compound, known for its potent analgesic effects.
Codeine: Another morphine derivative with milder analgesic properties.
2,4-Dinitrophenol: A metabolic stimulant used in various industrial applications.
Uniqueness: 2,4-Dinitrophenylmorphine is unique due to its dual action as an opioid analgesic and a metabolic stimulant. This combination of properties makes it distinct from other morphine derivatives and similar compounds .
属性
CAS 编号 |
58534-70-6 |
|---|---|
分子式 |
C23H21N3O7 |
分子量 |
451.4 g/mol |
IUPAC 名称 |
(4R,4aR,7S,7aR,12bS)-9-(2,4-dinitrophenoxy)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C23H21N3O7/c1-24-9-8-23-14-4-5-17(27)22(23)33-21-19(6-2-12(20(21)23)10-15(14)24)32-18-7-3-13(25(28)29)11-16(18)26(30)31/h2-7,11,14-15,17,22,27H,8-10H2,1H3/t14-,15+,17-,22-,23-/m0/s1 |
InChI 键 |
LRGWIFMZKBJNGI-KARMISDFSA-N |
手性 SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])O[C@H]3[C@H](C=C4)O |
规范 SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])OC3C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


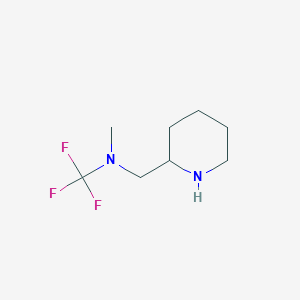
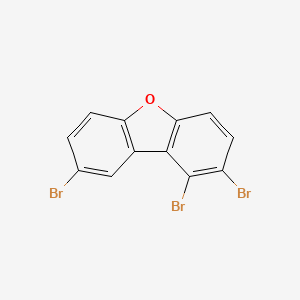


![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)

![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)

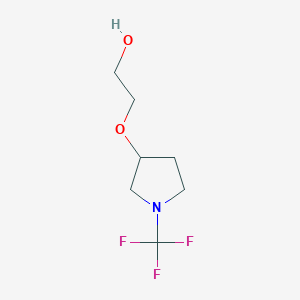
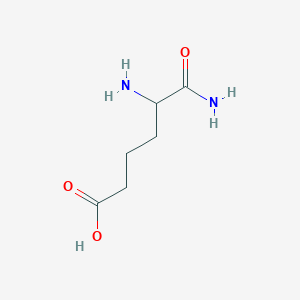
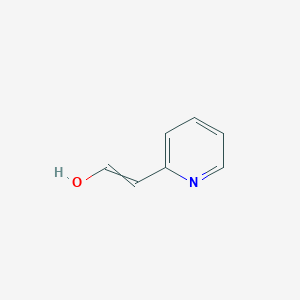
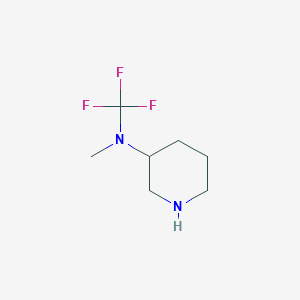

![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
